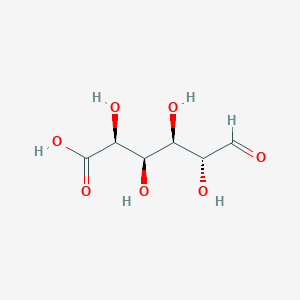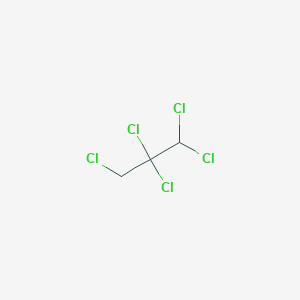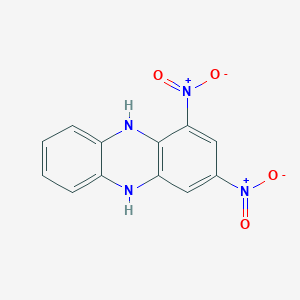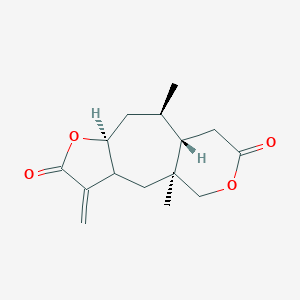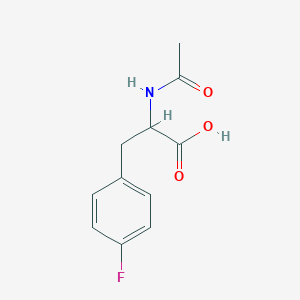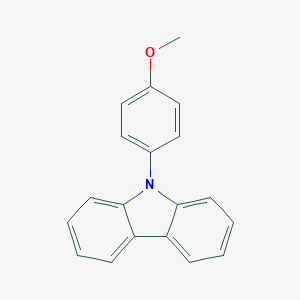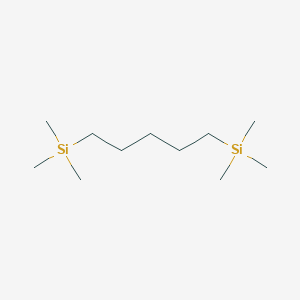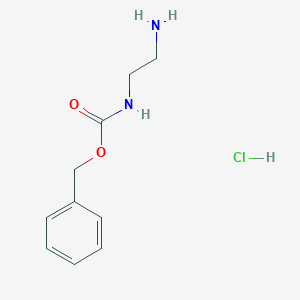
苄基 N-(2-氨基乙基)氨基甲酸酯盐酸盐
描述
Benzyl N-(2-aminoethyl)carbamate hydrochloride, also known as N-Cbz-ethylenediamine hydrochloride, is a compound with the molecular formula C10H15ClN2O2 . It has a molecular weight of 230.69 g/mol . The IUPAC name for this compound is benzyl N-(2-aminoethyl)carbamate;hydrochloride .
Molecular Structure Analysis
The compound has a linear formula of C6H5CH2OCONHCH2CH2NH2 · HCl . The InChI string is InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H . The canonical SMILES string is C1=CC=C(C=C1)COC(=O)NCCN.Cl .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 169-172 °C (lit.) . It has a functional group of Cbz amine .科学研究应用
Synthesis of New Opioid Ligands
Benzyl N-(2-aminoethyl)carbamate hydrochloride has been used as a reagent in the synthesis of new opioid ligands . These ligands have mixed agonist and antagonist properties and can be used in the development of analgesics. This application is particularly important in the field of medicinal chemistry, where new pain management solutions are continually being sought.
Preparation of Amides
This compound has been used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
Cross-linking Reagent
Benzyl N-(2-aminoethyl)carbamate hydrochloride can act as a cross-linking reagent . Cross-linking reagents are used in various fields of research, including materials science and biochemistry, to create covalent bonds between different polymer chains.
Preparation of Biologically Active Compounds
Amide structures, which can be prepared using Benzyl N-(2-aminoethyl)carbamate hydrochloride, are frequently found in many natural products and biologically active compounds . These include numerous drugs such as anticancer agents, antibiotics, anesthetics, and enzyme inhibitors.
Peptide and Protein Research
Amide functional groups provide the main amino acid linkage in peptides and proteins . Therefore, Benzyl N-(2-aminoethyl)carbamate hydrochloride, which can be used to prepare amide structures, is important in peptide and protein research.
Organic Synthetic Processes
N-Alloc-, N-Boc-, and N-Cbz-protected amines, which can be synthesized from various amines using Benzyl N-(2-aminoethyl)carbamate hydrochloride, are commonly used in organic synthetic processes . These protected amines help reduce the production of undesired side products.
安全和危害
作用机制
Target of Action
It is used as a reagent in the synthesis of new opioid ligands .
Mode of Action
As a reagent, it likely interacts with other compounds to form new opioid ligands .
Biochemical Pathways
Given its use in the synthesis of opioid ligands, it may be involved in pathways related to pain perception and response .
Pharmacokinetics
As a reagent used in synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
As a reagent in the synthesis of opioid ligands, its action could potentially contribute to the analgesic effects of these ligands .
Action Environment
As a reagent, its effectiveness and stability would likely be influenced by factors such as temperature, ph, and the presence of other compounds .
属性
IUPAC Name |
benzyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLKQXIAPAAIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507811 | |
| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(2-aminoethyl)carbamate hydrochloride | |
CAS RN |
18807-71-1 | |
| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


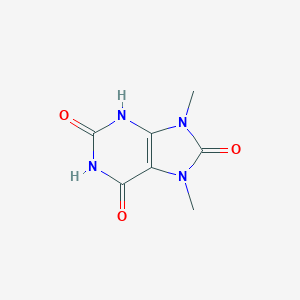
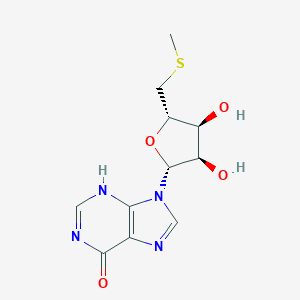
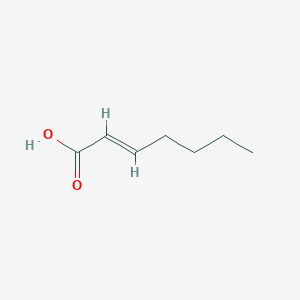
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
